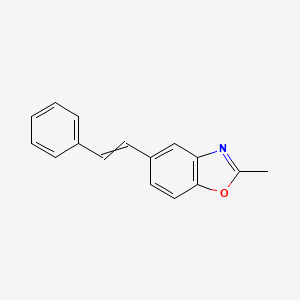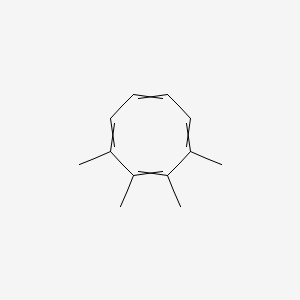
1,2,3,8-Tetramethylcycloocta-1,3,5,7-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,8-Tetramethylcycloocta-1,3,5,7-tetraene is a chemical compound that belongs to the class of cyclooctatetraenes This compound is characterized by its unique structure, which includes a cyclooctatetraene ring with four methyl groups attached at the 1, 2, 3, and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,8-Tetramethylcycloocta-1,3,5,7-tetraene can be synthesized through a series of chemical reactions. One common method involves the cyclotetramerization of propargyl alcohol in the presence of a nickel(0) catalyst. This reaction proceeds via a (2 + 2 + 2 + 2) cycloaddition mechanism, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,8-Tetramethylcycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
1,2,3,8-Tetramethylcycloocta-1,3,5,7-tetraene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,3,8-tetramethylcycloocta-1,3,5,7-tetraene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in π-π interactions and form stable complexes with metal ions. These interactions can influence the compound’s reactivity and biological activity. Additionally, the presence of methyl groups can affect the compound’s electronic properties and steric hindrance, further modulating its behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclooctatetraene: The parent compound without methyl substitutions.
1,4,5,8-Tetramethylcycloocta-1,3,5,7-tetraene: A similar compound with methyl groups at different positions.
Cyclooctane: A saturated analog of cyclooctatetraene.
Uniqueness
1,2,3,8-Tetramethylcycloocta-1,3,5,7-tetraene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
56683-76-2 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1,2,3,8-tetramethylcycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C12H16/c1-9-7-5-6-8-10(2)12(4)11(9)3/h5-8H,1-4H3 |
InChI Key |
RJSBVCBNRZPVHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C(C(=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)
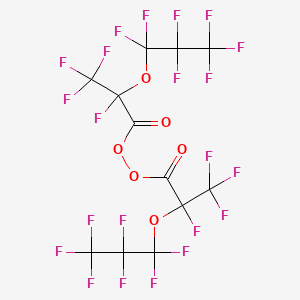

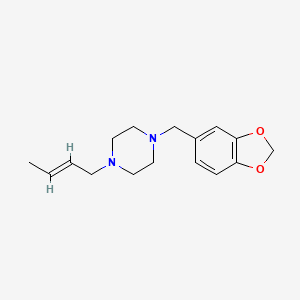
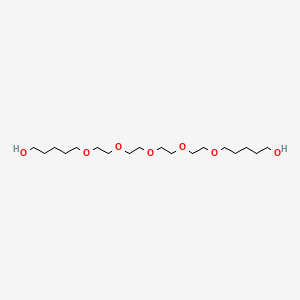
![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)

![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
![1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14625897.png)
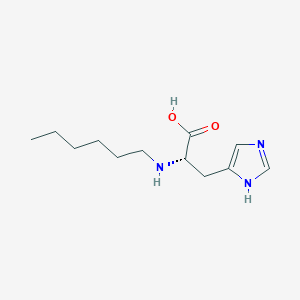
![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
arsanium bromide](/img/structure/B14625911.png)
